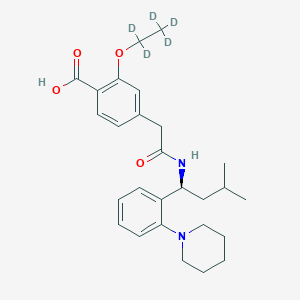

Repaglinide-ethyl-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Repaglinide-ethyl-d5 is a synthetic compound used in scientific research. It is a pro-drug of repaglinide, a meglitinide antidiabetic drug. Repaglinide-ethyl-d5 is used in the study of biological processes, such as glucose homeostasis and insulin sensitivity. It is also used to assess the effectiveness of new drugs, as well as for the development of new drug delivery systems.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism Studies

Repaglinide D5 is used in pharmacokinetic studies to understand how the drug is metabolized in the body. It is taken up into hepatocytes by organic anion-transporting polypeptide (OATP) 1B1 and then metabolized by cytochrome P450 (CYP) 2C8 and CYP3A4 into several metabolites . The contribution of CYP2C8 in repaglinide metabolism was estimated to be larger than that of CYP3A4 under each buffer condition .

Drug Interaction Studies

Repaglinide D5 is used in drug interaction studies. The area under the concentration curve (AUC) of repaglinide has been reported to increase by co-administration of various drugs . This helps in understanding how other drugs can affect the metabolism of repaglinide.

Hypoglycemia Evaluation

A robust high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the qualitative detection of hypoglycemic agents including Repaglinide D5 . This is essential in the evaluation of a patient with spontaneous hypoglycemia .

Bioavailability Improvement Studies

Repaglinide D5 is used in studies aimed at improving the bioavailability of drugs. Utilizing hydrotropy and solid dispersing techniques, the solubility and bioavailability of Repaglinide were improved .

Detection in Biological Samples

Repaglinide D5 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of repaglinide in biological samples . This helps in determining the concentration of repaglinide in these samples.

Diabetes Treatment Research

As an antidiabetic drug, Repaglinide D5 is used in research related to the treatment of type 2 diabetes . It helps in understanding how the drug works in controlling blood sugar levels.

Propriétés

IUPAC Name |

4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKWTJYAYMJKF-NTSVIFQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662187 |

Source

|

| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Repaglinide-ethyl-d5 | |

CAS RN |

1217709-85-7 |

Source

|

| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical techniques are commonly employed for the quantification of Repaglinide in plasma?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying Repaglinide in plasma [, ]. This technique offers high sensitivity and selectivity, enabling the accurate measurement of drug concentrations in complex biological matrices.

Q2: Why is simultaneous analysis of multiple hypoglycemic drugs important?

A2: Patients with type 2 diabetes are often prescribed a combination of different hypoglycemic drugs to achieve optimal glycemic control []. Therefore, analytical methods capable of simultaneously quantifying multiple drugs in a single run are essential for monitoring patient adherence to medication, assessing drug interactions, and optimizing treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)